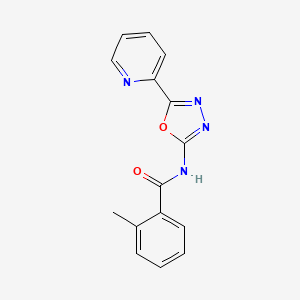

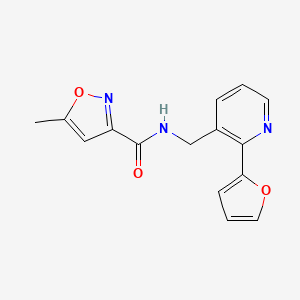

![molecular formula C20H18O5 B2607002 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-88-6](/img/structure/B2607002.png)

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate” is a chemical compound with the molecular weight of 324.33 . It is a derivative of coumarin, a class of organic compounds known for their high emission quantum yield, photo stability, and good solubility in common solvents .

Synthesis Analysis

This compound can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .

Molecular Structure Analysis

The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal structure, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .

Chemical Reactions Analysis

The reaction of ethyl 3-hydrazinyl-3-oxopropanoate with the appropriate aldehydes in refluxing ethanol yields the corresponding ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates .

Physical And Chemical Properties Analysis

The compound has been characterized using various spectroscopic techniques. The 1H NMR spectrum shows peaks corresponding to aromatic protons and the lactone proton . The 13C NMR spectrum shows peaks for carbonyl carbons, aromatic carbons, and methylene carbons .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

The chromenone structure of ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate makes it an excellent candidate for designing fluorescent chemosensors. These sensors can selectively detect specific analytes (such as metal ions or biomolecules) based on changes in fluorescence intensity or emission wavelength. Researchers have explored its use in bioorganic chemistry and molecular recognition .

Biological and Pharmacological Activities

Ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate belongs to the coumarin family, which has a diverse range of biological and pharmacological effects. Some notable activities include:

- Anti-inflammatory : Coumarins exhibit anti-inflammatory properties .

- Antibacterial and Antifungal : These compounds have shown efficacy against bacterial and fungal infections .

- Antioxidant : Ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate may act as an antioxidant .

- Antiviral : Coumarins have been investigated for their antiviral potential .

- Cholinesterase and Monoamine Oxidase Inhibition : Relevant for neurological disorders .

- Anticancer Activity : Coumarins exhibit diverse mechanisms of action against cancer cells .

Building Blocks for Anticancer Agents

7-Hydroxycoumarin derivatives, including ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, serve as valuable building blocks for developing novel coumarin-based anticancer agents. Researchers have explored their potential in inhibiting tumor growth and angiogenesis .

Photocatalytic Synthesis of Esters

In recent studies, coumarin derivatives have been used in the photocatalytic synthesis of esters. This method provides an alternative protocol for preparing lactones without the need for separate preparation of acids and alcohols .

Chemotherapeutic Potential

While further research is needed, the chromenone scaffold of ethyl 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suggests potential as a chemotherapeutic agent. Its unique structure may interact with cellular targets relevant to cancer treatment .

Material Science Applications

Given the fluorescent properties of coumarins, they are also explored in materials science. Researchers investigate their use in sensors, imaging agents, and other functional materials .

Eigenschaften

IUPAC Name |

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-19(21)13(2)24-16-10-9-15-11-17(14-7-5-4-6-8-14)20(22)25-18(15)12-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXPAFQGHQJBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

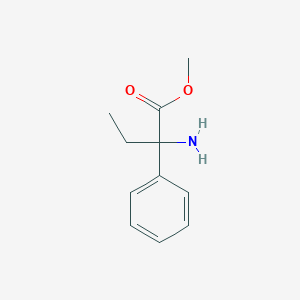

![4-[({[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2606921.png)

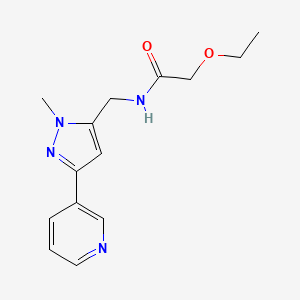

![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)

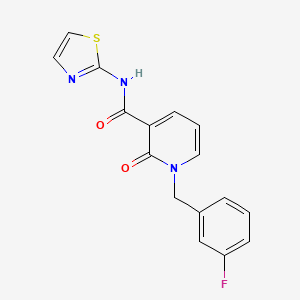

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2606929.png)

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2606931.png)

![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)

![2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606940.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2606942.png)